m-PEG9-t-butyl ester

Catalog No.
S536234
CAS No.
M.F
C24H48O11
M. Wt
512.64
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-PEG9-t-butyl ester

Product Name

m-PEG9-t-butyl ester

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C24H48O11

Molecular Weight

512.64

InChI

InChI=1S/C24H48O11/c1-24(2,3)35-23(25)5-6-27-9-10-29-13-14-31-17-18-33-21-22-34-20-19-32-16-15-30-12-11-28-8-7-26-4/h5-22H2,1-4H3

InChI Key

FERNYFICPVEWOV-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOC

Solubility

Soluble in DMSO

Synonyms

m-PEG9-t-butyl ester

Description

The exact mass of the compound m-PEG9-t-butyl ester is 512.3197 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

m-PEG9-t-butyl ester is a polyethylene glycol derivative featuring a t-butyl ester functional group. This compound is characterized by its hydrophilic polyethylene glycol (PEG) backbone, which consists of nine ethylene glycol units, and a hydrophobic tert-butyl ester group. The unique combination of hydrophilic and hydrophobic properties allows m-PEG9-t-butyl ester to be utilized in various biochemical applications, particularly in the fields of drug delivery and bioconjugation.

The chemical behavior of m-PEG9-t-butyl ester is influenced by its functional groups. The t-butyl ester can undergo hydrolysis under acidic or basic conditions, leading to the liberation of the corresponding carboxylic acid and the release of the PEG moiety. This reaction is significant in applications where controlled release of active substances is required. Additionally, the compound can participate in various coupling reactions, particularly in the synthesis of bioconjugates and PROTACs (proteolysis-targeting chimeras) through its reactive ester functionality .

m-PEG9-t-butyl ester exhibits notable biological activity due to its role as a linker in conjugation chemistry. It can facilitate the attachment of therapeutic agents to proteins or other biomolecules, enhancing their solubility and stability in biological systems. The hydrophilic nature of the PEG component contributes to reduced immunogenicity and improved pharmacokinetics, making it a valuable component in drug design. Furthermore, studies have shown that PEGylation can enhance the bioavailability of drugs by prolonging their circulation time in the bloodstream .

The synthesis of m-PEG9-t-butyl ester typically involves the reaction of m-PEG with tert-butyl chloroformate or another suitable t-butyl-protecting agent. The general procedure includes:

  • Activation: m-PEG is activated using a coupling reagent.
  • Esterification: The activated m-PEG reacts with tert-butyl chloroformate to form m-PEG9-t-butyl ester.
  • Purification: The product is purified using techniques such as precipitation or chromatography to remove unreacted materials and by-products.

This method allows for high yields and purity, making it suitable for research and industrial applications .

m-PEG9-t-butyl ester has diverse applications, including:

  • Drug Delivery: As a linker for attaching drugs to carriers, enhancing solubility and stability.
  • Bioconjugation: In protein engineering for creating stable conjugates with antibodies or enzymes.
  • PROTAC Development: Used as a building block in the synthesis of PROTACs for targeted protein degradation .
  • Diagnostic Tools: In the development of biosensors and imaging agents due to its biocompatibility.

Interaction studies involving m-PEG9-t-butyl ester focus on its ability to modify the pharmacokinetic properties of drugs. For instance, when conjugated with therapeutic agents, it can reduce renal clearance and enhance tissue distribution. Additionally, studies have indicated that PEGylation can modulate protein interactions with receptors, potentially affecting their biological activity .

m-PEG9-t-butyl ester shares similarities with other PEG derivatives but stands out due to its specific t-butyl protecting group. Below are comparisons with similar compounds:

Compound NameStructure TypeUnique Features
Hydroxy-PEG5-t-butyl esterPEG derivativeShorter PEG chain (5 units), hydroxyl end group
Amino-PEG9-t-butyl esterPEG derivativeContains an amino group for enhanced reactivity
Acid-PEG9-t-butyl esterPEG derivativeContains a carboxylic acid group for different reactivity profiles

m-PEG9-t-butyl ester is unique due to its balance between hydrophilicity and hydrophobicity, which allows it to serve as an effective linker in various applications while maintaining favorable solubility characteristics .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.3

Exact Mass

512.3197

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

Explore Compound Types